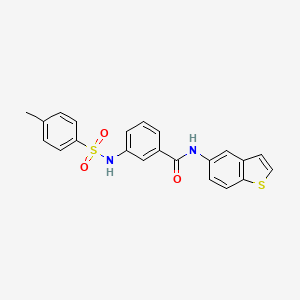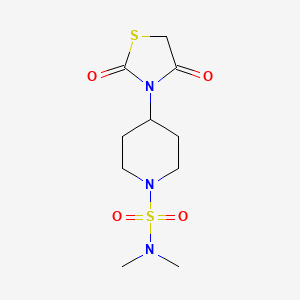
4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that belongs to the class of thiazolidinediones. Thiazolidinediones are known for their diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with a similar thiazolidine-2,4-dione (tzd) moiety have been reported to target enzymes involved in various biological processes .
Mode of Action
It is known that tzd analogues exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic mur ligases, and their antioxidant action by scavenging reactive oxygen species (ros) .
Biochemical Pathways
Compounds with a similar tzd moiety have been reported to affect pathways related to insulin resistance, antimicrobial action, and antioxidant action .
Pharmacokinetics
The drug likeliness of similar tzd compounds has been studied using software like pallas .
Result of Action
Similar tzd compounds have shown notable activity against various cell lines .
Action Environment
The stability and efficacy of similar tzd compounds under various conditions have been studied .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific substitutions on the thiazolidine ring .
Cellular Effects
Some TZD derivatives have shown notable in vitro anticancer activity against various cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some TZD derivatives have been found to inhibit the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase and cell adhesion molecules .
Metabolic Pathways
The metabolic pathways involving 4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide are not well-characterized. Tzd derivatives are known to be involved in a broad range of pharmacological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide typically involves the reaction of thiazolidine-2,4-dione with N,N-dimethylpiperidine-1-sulfonamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed, and the product is isolated through filtration and crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-(2,4-Dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diabetes and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for managing diabetes.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
4-(2,4-Dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to its specific structural features, which may confer distinct biological activities compared to other thiazolidinediones. Its potential dual role as an antimicrobial and anticancer agent makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4S2/c1-11(2)19(16,17)12-5-3-8(4-6-12)13-9(14)7-18-10(13)15/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBIAVQLAUEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2557224.png)
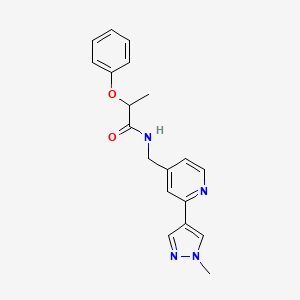
![N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2557227.png)
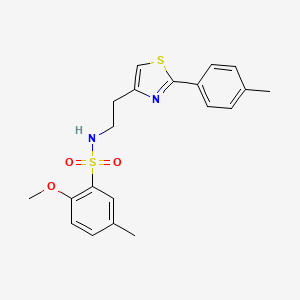
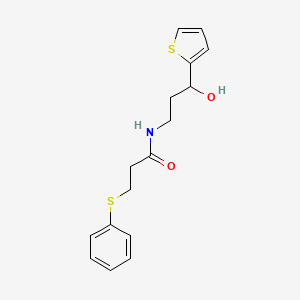

![N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557234.png)
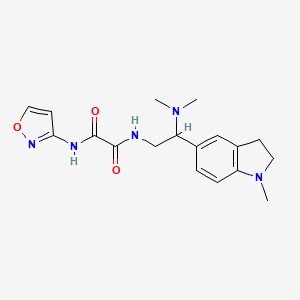
![3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2557237.png)
![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557238.png)
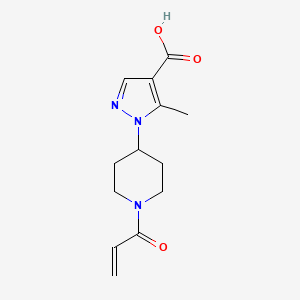
![3-(2-methoxyphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2557242.png)

